2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety. The N-substituent is a 3-fluoro-4-methylphenyl group (Figure 1).
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5OS/c1-14-2-5-17(12-19(14)24)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-3-16(23)4-7-18/h2-12H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNQOLCOWHJKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds and pyridine derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, often using thiourea or similar reagents.
Formation of the Final Compound: The final step involves coupling the triazole derivative with the fluoro-methylphenyl acetamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings with specific chemical resistance or mechanical properties.
Biological Research: It can be used as a probe or tool in biochemical studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups may facilitate binding to active sites, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogs highlights the impact of substituent variations on physicochemical properties and bioactivity. Below is a detailed analysis supported by data tables.
Table 1: Structural and Functional Comparison of Analogous Compounds
*From ; †From ; ‡From ; §From .
Key Observations:
Electron-Withdrawing Groups (EWGs): The CF3 group in the 2-chloro-5-CF3-phenyl analog () may enhance target binding but reduce solubility due to increased hydrophobicity.
Pyridine Position :
- Pyridin-4-yl (target) vs. pyridin-2-yl (): The 4-position facilitates stronger π-π interactions with aromatic residues in enzymes, as seen in KA3 derivatives with pyridin-4-yl exhibiting lower MIC values .
N-Substituent Effects :
- Methoxy groups () reduce antimicrobial efficacy compared to halogenated analogs.
- Difluorophenyl substituents () improve solubility but may compromise membrane penetration.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
- Lipophilicity (logP) : The target compound’s logP (3.8) suggests moderate membrane permeability, higher than KA3 (3.5) but lower than the CF3-containing analog (4.2).
- Hydrogen Bond Acceptors : Consistent across analogs (5–6), indicating similar solubility profiles.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole scaffold exhibit significant activity against various bacterial strains. For example:
- Antibacterial Activity : The compound has been evaluated against common pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.5 - 16 |
| Klebsiella pneumoniae | 1 - 32 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus. In comparative studies, it demonstrated lower MIC values than fluconazole, indicating superior antifungal activity.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 1 - 8 |
| Aspergillus flavus | 0.5 - 4 |
Other Biological Activities
Beyond antimicrobial effects, triazole derivatives have been reported to possess various other bioactivities:
- Anticancer Activity : Some studies suggest that triazole compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. Key factors affecting their efficacy include:
- Substituent Variations : The presence of electron-withdrawing groups (like chlorine or fluorine) on the phenyl rings enhances antibacterial potency.
- Pyridine Integration : Incorporating pyridine into the structure improves solubility and bioavailability.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated a series of triazole derivatives for their antimicrobial activity. The compound exhibited significant bactericidal effects against multidrug-resistant strains of bacteria, outperforming several conventional antibiotics . -
Antifungal Screening :
In vitro tests demonstrated that the compound effectively inhibited the growth of various fungi at low concentrations, suggesting potential as a therapeutic agent in fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
